
GSK-LSD1 Dihydrochloride: A Technical Guide
for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: GSK-LSD1 Dihydrochloride

CAS No.: 1821798-25-7

Cat. No.: B1192839

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GSK-LSD1
Dihydrochloride, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1).

This document details its mechanism of action, chemical properties, and its effects in various

experimental models, supported by quantitative data, detailed experimental protocols, and

signaling pathway diagrams.

Introduction to GSK-LSD1 Dihydrochloride
GSK-LSD1 Dihydrochloride is a small molecule inhibitor that acts as a potent, selective, and

irreversible antagonist of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial in

epigenetic regulation.[1][2][3] LSD1, also known as KDM1A, is a flavin-dependent monoamine

oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3

(H3K4me1/2), leading to transcriptional repression. It can also demethylate H3K9me1/2,

resulting in gene activation. Given that LSD1 is overexpressed in a variety of cancers, it has

emerged as a significant therapeutic target in oncology.[4] GSK-LSD1 exerts its effects by

irreversibly binding to the FAD cofactor of LSD1, thereby inhibiting its demethylase activity.[5]
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Chemical and Physical Properties
Property Value Reference

Chemical Name

rel-N-[(1R,2S)-2-

Phenylcyclopropyl]-4-

piperidinamine dihydrochloride

[1]

Molecular Formula C₁₄H₂₀N₂ · 2HCl [1]

Molecular Weight 289.24 g/mol [1]

CAS Number 2102933-95-7 [1]

Appearance Crystalline solid

Purity ≥98% (HPLC) [1]

Solubility Soluble in water and DMSO [1]

Potency and Selectivity
GSK-LSD1 is a highly potent inhibitor of LSD1 with an IC50 of 16 nM.[1][2][3] It demonstrates

remarkable selectivity, being over 1000-fold more selective for LSD1 than for other closely

related flavin-utilizing enzymes such as LSD2, monoamine oxidase A (MAO-A), and

monoamine oxidase B (MAO-B).[1][2][3]

Enzyme IC50
Selectivity vs.
LSD1

Reference

LSD1 16 nM - [1][2][3]

LSD2 >16,000 nM >1000-fold [1][2]

MAO-A >16,000 nM >1000-fold [1][2]

MAO-B >16,000 nM >1000-fold [1][2]

In Vitro Efficacy
GSK-LSD1 has demonstrated significant anti-proliferative activity across a range of cancer cell

lines. The average EC50 for inhibiting cancer cell line growth is less than 5 nM.[1][2]
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Cell Line Cancer Type IC50 / EC50 Reference

Average (Cancer Cell

Lines)
Various < 5 nM (EC50) [1][2]

THP-1
Acute Myeloid

Leukemia
Not specified [4]

MOLM-13
Acute Myeloid

Leukemia

44 ± 4 nM (EC50 for

protein expression

change)

[5]

PeTa
Merkel Cell

Carcinoma
Low nM range (IC50) [6]

WaGa
Merkel Cell

Carcinoma
Low nM range (IC50) [6]

MS-1
Merkel Cell

Carcinoma
Low nM range (IC50) [6]

MKL-1
Merkel Cell

Carcinoma
Low nM range (IC50) [6]

Treatment with GSK-LSD1 leads to significant changes in gene expression. In acute myeloid

leukemia (AML) cell lines, it induces the expression of myeloid differentiation markers such as

CD11b and CD86.[4][5]

Signaling Pathways
LSD1 inhibition by GSK-LSD1 impacts several critical signaling pathways involved in cancer

progression, including the Wnt/β-catenin and PI3K/AKT pathways.

Wnt/β-catenin Signaling Pathway
LSD1 has been shown to regulate the Wnt/β-catenin signaling pathway. In some contexts,

LSD1 demethylates β-catenin, preventing its degradation and thereby maintaining its nuclear

levels and transcriptional activity.[7] Inhibition of LSD1 can, therefore, lead to a reduction in β-

catenin's transcriptional output. However, in other cellular contexts, LSD1 inhibition has been
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observed to activate Wnt/β-catenin signaling. This suggests a complex, context-dependent

regulatory role.

Figure 1: LSD1's role in the Wnt/β-catenin signaling pathway.

PI3K/AKT Signaling Pathway
LSD1 inhibition has been demonstrated to suppress the PI3K/AKT signaling pathway. Studies

have shown that LSD1 can transcriptionally regulate the expression of the PI3K regulatory

subunit, p85. By inhibiting LSD1, the expression of p85 is reduced, leading to decreased AKT

phosphorylation and subsequent downstream signaling. This effect appears to be independent

of androgen receptor signaling in prostate cancer cells.
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Figure 2: Impact of GSK-LSD1 on the PI3K/AKT signaling pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1192839/docs?utm_src=pdf-body-img#gsk-lsd1-dihydrochloride-a-technical-guide-for-researchers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192839?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Cell Proliferation Assay
This protocol is a general guideline and should be optimized for specific cell lines.

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100

µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified incubator with

5% CO₂.

Compound Treatment: Prepare a serial dilution of GSK-LSD1 Dihydrochloride in complete

growth medium. Remove the medium from the wells and add 100 µL of the GSK-LSD1

dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

Incubation: Incubate the plate for 72-120 hours at 37°C and 5% CO₂.

Viability Assessment: Add 10 µL of a viability reagent (e.g., CellTiter-Glo®, Promega) to each

well. Incubate for 10 minutes at room temperature.

Data Acquisition: Measure luminescence using a plate reader.

Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-

response curve to determine the IC50 value.

Western Blotting
Cell Lysis: Treat cells with the desired concentration of GSK-LSD1 for the specified time.

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5

minutes.

SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis to

separate the proteins by size.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target

proteins (e.g., LSD1, H3K4me2, β-catenin, p-AKT) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again and detect the protein bands using an enhanced

chemiluminescence (ECL) substrate and an imaging system.

Chromatin Immunoprecipitation (ChIP)
Cross-linking: Treat cells with GSK-LSD1 or vehicle. Add formaldehyde to a final

concentration of 1% to the culture medium and incubate for 10 minutes at room temperature

to cross-link proteins to DNA. Quench the reaction with glycine.

Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear the

DNA into fragments of 200-500 bp.

Immunoprecipitation: Pre-clear the chromatin with protein A/G magnetic beads. Incubate the

chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., LSD1,

H3K4me2).

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-

DNA complexes.

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove

non-specific binding.

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the

cross-links by incubating at 65°C overnight with NaCl.

DNA Purification: Purify the DNA using a spin column.

Analysis: Analyze the purified DNA by qPCR or next-generation sequencing (ChIP-seq).
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In Vivo Studies
GSK-LSD1 has been evaluated in in vivo xenograft models of various cancers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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